molecular formula C8H19O3PS3 B1678080 Oxydisulfoton CAS No. 2497-07-6

Oxydisulfoton

Cat. No. B1678080
CAS RN: 2497-07-6
M. Wt: 290.4 g/mol
InChI Key: UPUGLJYNCXXUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxydisulfoton is a chemical compound used as an acaricide and insecticide . It is classified as an extremely hazardous substance in the United States .


Molecular Structure Analysis

The molecular formula of Oxydisulfoton is C8H19O3PS3 . For a more detailed molecular structure analysis, you may want to refer to a chemistry database or resource.


Chemical Reactions Analysis

As an organophosphate, Oxydisulfoton may undergo reactions common to this class of compounds. For instance, it may form highly toxic and flammable phosphine gas in the presence of strong reducing agents .


Physical And Chemical Properties Analysis

Oxydisulfoton is a liquid at room temperature . It does not react rapidly with air or water . Its molar mass is 290.39 g/mol .

Scientific Research Applications

Peroxydisulfate Activation for Pollutant Degradation

Peroxydisulfate (PDS) is recognized for its application in degrading water pollutants, particularly in contaminated groundwater and toxic industrial wastewaters. Activation of PDS, which is essential due to its low reactivity, has been achieved through copper oxide (CuO), providing an efficient process without generating sulfate radicals. This method is particularly effective at neutral pH, offering a novel approach for pollutant removal by avoiding the production of toxic halogenated by-products, demonstrating significant advantages over traditional sulfate radical oxidation methods (Zhang et al., 2014).

Biotechnological Applications of Gluconobacter Oxydans

Gluconobacter oxydans is noted for its unparalleled ability to incompletely oxidize a wide array of carbohydrates and alcohols, which is utilized in various biotechnological processes including vitamin C production. The complete genome sequencing of G. oxydans 621H has facilitated the metabolic reconstruction of pathways leading to these industrially significant products. The identification of numerous membrane-bound dehydrogenases critical for substrate oxidation has opened new avenues for biotechnological applications (Prust et al., 2005).

Advancements in Heat-Activated Persulfate Oxidation

Research into the heat-activated persulfate process has explored its application in the remediation of soil and groundwater, focusing on the degradation of organic contaminants like phenol. The study on the effects of solution pH, temperature, and persulfate concentration has provided insights into optimizing the reaction conditions for effective contaminant removal, thereby enhancing the understanding and application of persulfate in environmental cleanup efforts (Ma et al., 2017).

Photocatalysis Under Visible Light

The oxysulfide Sm2Ti2S2O5 has been studied as a stable photocatalyst for water oxidation and reduction under visible light irradiation, showcasing strong reduction and oxidation abilities. This research offers a promising approach for the development of efficient photocatalytic materials capable of harnessing visible light, paving the way for sustainable energy and environmental applications (Ishikawa et al., 2002).

Nonradical Oxidation of Pollutants

The activation of peroxydisulfate (PDS) through single-atom Fe(III)- and nitrogen-doped carbon has introduced a nonradical pathway for selectively degrading organic pollutants. This method utilizes the oxidation capacity of PDS more efficiently compared to traditional radical oxidation, offering a new strategy for the selective degradation of contaminants in water/soil remediation processes (Jiang et al., 2020).

Safety And Hazards

Oxydisulfoton is highly toxic orally and through the skin . It is classified as an extremely hazardous substance in the United States . In case of a spill or fire, specific safety measures should be taken .

properties

IUPAC Name

diethoxy-(2-ethylsulfinylethylsulfanyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3PS3/c1-4-10-12(13,11-5-2)14-7-8-15(9)6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUGLJYNCXXUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCCS(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O3PS3
Record name OXYDISULFOTON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037536
Record name Oxydisulfoton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Oxydisulfoton is a liquid. Used as an agricultural insecticide. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline]
Record name OXYDISULFOTON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxydisulfoton
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6489
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000365 [mmHg]
Record name Oxydisulfoton
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6489
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Oxydisulfoton

CAS RN

2497-07-6
Record name OXYDISULFOTON
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5101
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Oxydisulfoton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2497-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxydisulfoton [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxydisulfoton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxydisulfoton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYDISULFOTON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/573PQK81XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXYDISULFOTON
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6425
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxydisulfoton
Reactant of Route 2
Reactant of Route 2
Oxydisulfoton
Reactant of Route 3
Oxydisulfoton
Reactant of Route 4
Reactant of Route 4
Oxydisulfoton

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.